1-(1H-benzimidazol-2-yl)propan-2-ol
Description
1-(1H-Benzimidazol-2-yl)propan-2-ol (C₁₀H₁₂N₂O) is a benzimidazole derivative featuring a hydroxyl group on the propan-2-yl chain. The hydroxyl group contributes to hydrogen bonding, influencing solubility and intermolecular interactions critical for biological activity .
Properties
CAS No. |
19275-89-9 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5,7,13H,6H2,1H3,(H,11,12) |
InChI Key |
SZRHHTDXMBPFEU-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
Synonyms |
1H-Benzimidazole-2-ethanol,alpha-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituted Alcohol Derivatives
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol (CAS 120161-07-1)
- Structure: C₁₀H₁₃N₃O, with an amino group replacing the hydroxyl.
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol (CAS 1083423-83-9)
- Structure : C₁₁H₁₄N₂O, featuring a methyl branch adjacent to the hydroxyl.
- Properties : Steric hindrance from the methyl group may reduce metabolic degradation, improving pharmacokinetic stability. Predicted pKa of 11.82 suggests moderate acidity .
1,3-Propanediol,1-(1H-benzimidazol-2-yl) (CAS 36663-34-0)
- Structure : C₁₀H₁₂N₂O₂, with two hydroxyl groups.
- Properties: Enhanced hydrophilicity and hydrogen bonding capacity compared to the monohydroxy target compound, likely improving aqueous solubility .
Ketone and Enone Derivatives
1-(1H-Benzimidazol-2-yl)propan-2-one (CAS 6635-14-9)
- Structure : C₁₀H₁₀N₂O, with a ketone replacing the hydroxyl.
- This compound may exhibit distinct reactivity in nucleophilic additions or reductions .
1-(1H-Benzimidazol-2-yl)-3-arylprop-2-en-1-ones (5a-f)
Short-Chain Analogues
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)
- Structure : C₉H₁₀N₂O, with a two-carbon chain.
- Synthesis : Prepared via literature methods using Na₂S₂O₅ in DMF .
- Properties : Reduced steric bulk compared to propan-2-ol derivatives may increase enzymatic accessibility, altering metabolic pathways .
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11)
Complex Derivatives with Pharmacological Activity
1-(1H-Benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone (BC)
- Structure : C₁₅H₁₃N₃O₂, incorporating a hydrazinylphenyl group.
- Synthesis: Refluxed with hydrazine and recrystallized in methanol .
- Activity : Demonstrated anti-inflammatory properties, likely due to the hydrazine moiety’s ability to scavenge free radicals .
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one
Comparative Data Table
Key Findings and Implications
- Hydrogen Bonding : Alcohol derivatives (e.g., target compound) exhibit superior solubility and crystal packing due to hydroxyl-mediated hydrogen bonds, critical for drug formulation .
- Biological Activity: Enone and oxadiazole derivatives demonstrate enhanced anticancer activity, likely due to electronic and steric effects improving target binding .
- Metabolic Stability : Methyl-branched analogues (e.g., CAS 1083423-83-9) may offer improved pharmacokinetic profiles by resisting enzymatic degradation .
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